Product packaging for 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine(Cat. No.:CAS No. 1355173-98-6)

5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine

Cat. No.: B1149113
CAS No.: 1355173-98-6
M. Wt: 171.6241
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Description

5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine (CAS 1261488-23-6) is a high-purity chemical reagent with the molecular formula C7H8ClNO and a molecular weight of 157.60 g/mol . Its structure features a pyridine ring, a privileged scaffold in medicinal chemistry known for enhancing water solubility and serving as a key pharmacophore in active molecules . The specific substitution pattern with chloro-methyl and methoxy groups at the 2- and 5-positions makes it a valuable and versatile building block for synthetic organic chemistry. It is designed for use in pharmaceutical research and development, particularly in the synthesis of more complex molecules. The presence of the chloromethyl group is a key reactive site, allowing for further functionalization through nucleophilic substitution reactions, enabling researchers to create diverse compound libraries . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO B1149113 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine CAS No. 1355173-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-2-methoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-6-3-7(4-9)5-10-8(6)11-2/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLAVLWZZLITIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355173-98-6
Record name 5-(chloromethyl)-2-methoxy-3-methylpyridine
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Advanced Synthetic Methodologies for 5 Chloromethyl 2 Methoxy 3 Methyl Pyridine and Analogues

Strategic Retrosynthetic Analysis of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine

A thorough retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials.

Disconnection Approaches for Pyridine (B92270) Ring Construction

The core of the target molecule is a polysubstituted pyridine ring. Several disconnection strategies can be envisioned for the construction of this heterocyclic system. One common approach involves disconnecting the C-N bonds, which leads back to acyclic precursors. For instance, a 1,5-dicarbonyl compound or a related synthon could be cyclized with an ammonia (B1221849) source to form the pyridine ring. The specific substitution pattern of this compound suggests that a multi-component reaction, such as a modified Hantzsch pyridine synthesis, could be a viable strategy, allowing for the convergent assembly of the substituted ring from simpler building blocks.

Functional Group Interconversion Strategies for Substituent Introduction

Functional group interconversion (FGI) is a pivotal strategy in the synthesis of this compound, enabling the use of more accessible precursors. The key functional groups—chloromethyl and methoxy (B1213986)—can be retrosynthetically traced back to simpler functionalities.

The chloromethyl group at the 5-position is a prime candidate for FGI. It can be retrosynthetically converted to a methyl group, which can be chlorinated in a later synthetic step. This points to 2-methoxy-3,5-dimethylpyridine as a key intermediate.

The methoxy group at the 2-position is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group, usually a halogen like chlorine, by a methoxide source. This retrosynthetic step leads to a 2-chloro-3,5-dimethylpyridine (2-chloro-3,5-lutidine) precursor.

By combining these FGI strategies, a logical and efficient synthetic pathway can be proposed, starting from the construction of a methylated pyridine core, followed by sequential functionalization to introduce the methoxy and chloromethyl groups.

Precursor Synthesis and Functionalization Pathways for the Pyridine Core

The forward synthesis, guided by the retrosynthetic analysis, involves the preparation of key precursors and their subsequent transformation into the target molecule.

Synthesis of Methylated Pyridine Precursors

A crucial precursor for the synthesis is a methylated pyridine. 3,5-Lutidine (3,5-dimethylpyridine) serves as an excellent starting material. The industrial production of 3,5-lutidine often involves the condensation of formaldehyde (B43269), ammonia, and acrolein.

To introduce the necessary functionality for subsequent steps, 3,5-lutidine can be converted to 2-chloro-3,5-lutidine. This transformation can be achieved through a two-step process involving N-oxidation of 3,5-lutidine to yield 3,5-lutidine-N-oxide, followed by chlorination at the 2-position using a reagent such as phosphorus oxychloride (POCl₃).

Starting MaterialIntermediateProduct
3,5-Lutidine3,5-Lutidine-N-oxide2-Chloro-3,5-lutidine

Introduction of Methoxy Functionality onto the Pyridine Ring

The introduction of the methoxy group is accomplished via a nucleophilic aromatic substitution reaction on the 2-chloro-3,5-lutidine intermediate. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position towards nucleophilic attack.

The reaction is typically performed by treating 2-chloro-3,5-lutidine with a strong nucleophile such as sodium methoxide (NaOMe) in a suitable solvent like methanol. The methoxide ion displaces the chloride ion to afford 2-methoxy-3,5-lutidine. The reaction conditions, including temperature and reaction time, are optimized to ensure high conversion and yield.

ReactantReagentProduct
2-Chloro-3,5-lutidineSodium Methoxide2-Methoxy-3,5-lutidine

Following the successful installation of the methoxy group, the final step involves the selective chlorination of the methyl group at the 5-position of 2-methoxy-3,5-lutidine. This can be achieved through a free-radical chlorination using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) under photochemical or thermal initiation. This side-chain halogenation yields the final product, this compound.

Chemo- and Regioselective Methoxylation Techniques

The introduction of a methoxy group onto a pyridine ring with high chemo- and regioselectivity is a critical step in the synthesis of complex pyridine derivatives. Traditional methods often require harsh conditions, which can be incompatible with sensitive functional groups. Modern synthetic strategies focus on achieving methoxylation under milder conditions with precise control over the position of substitution.

One effective strategy involves the functionalization of pyridine N-oxides. The N-oxide group activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C4 positions. This activation allows for regioselective substitution reactions. For instance, pyridine N-oxide derivatives can be activated with reagents like trifluoromethanesulfonic anhydride (Tf₂O), preparing them for nucleophilic addition. nih.gov While this method is reported for malonate addition, the principle of activating the N-oxide for nucleophilic attack can be extended to methoxylation by using a suitable methoxide source. The regioselectivity (C2 vs. C4) can often be controlled by the substitution pattern already present on the pyridine ring and the specific reaction conditions.

Another approach to achieve regioselectivity is through directed ortho-metalation, although this typically applies to C-H functionalization rather than direct methoxylation. However, the resulting organometallic intermediates can then be reacted with an electrophilic oxygen source. More direct methods for halogenation, which can subsequently be substituted by methoxide, also rely on regioselective principles. For example, electrophilic aromatic substitution processes for halogenation on electron-deficient pyridine rings are generally 3-selective and may require Lewis acid promotion and elevated temperatures. nih.gov Conversely, activating groups on the pyridine ring can direct substitution to other positions. For instance, amino, hydroxy, and methoxy-substituted pyridines exhibit specific regioselectivity in bromination with N-bromosuccinimide (NBS), with reactivity decreasing in the order of amino > hydroxy > methoxy. researchgate.net A pre-existing substituent's position significantly influences the regioselectivity of the incoming group. researchgate.net

The table below summarizes various regioselective functionalization strategies that are conceptually relevant to achieving selective methoxylation on pyridine rings.

Precursor TypeReagent/MethodPosition of FunctionalizationReference
Pyridine N-oxideActivation with Tf₂O followed by nucleophileC2 or C4 nih.gov
Substituted PyridinesN-Bromosuccinimide (NBS)Dependent on substituent position researchgate.net
Unactivated PyridinesElectrophilic Aromatic Substitution (EAS)C3 nih.gov

Chloromethylation Strategies on Pyridine Derivatives

The introduction of a chloromethyl group onto a pyridine core is a key transformation for producing valuable intermediates used in further functionalization. Several strategies exist for this purpose, primarily involving the direct chlorination of a methyl group or the conversion of a hydroxymethyl group.

Radical Chlorination of Methyl Pyridines

Side-chain chlorination of methylpyridines can be effectively achieved through radical reaction mechanisms. google.com This process typically involves reacting a methylpyridine derivative with chlorine gas in the presence of a radical initiator. google.com Commonly used radical initiators include aliphatic azo-compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO). google.com The reaction can also be initiated using ultraviolet (UV) light. google.com

The reaction proceeds by the formation of chlorine radicals, which then abstract a hydrogen atom from the methyl group, leading to a benzyl-type radical that subsequently reacts with chlorine to form the chloromethyl product. This method can be applied to various 2-chloro-methylpyridines. google.com The process can result in a mixture of mono-, di-, and trichlorinated products. google.com The ratio of these products is influenced by factors such as the molar ratio of chlorine to the methylpyridine substrate and the reaction temperature. google.com For example, in the gas-phase chlorination of 2-methyl pyridine, a chlorine-to-substrate molar ratio slightly exceeding 1:1 at 240-270 °C was found to maximize the yield of monochlorinated products. google.com

SubstrateInitiator/ConditionsProductsKey FindingsReference
2-chloro-6-methylpyridineAIBN, Cl₂ gas, 67-70 °C2-chloro-6-(chloromethyl)pyridineThe addition of a basic solution neutralizes HCl formed during the reaction. google.com google.com
2-methyl pyridineSteam, Cl₂ gas, 240-270 °CMonochloro-, dichloro-, and trichloromethyl pyridinesProduct distribution depends heavily on the molar ratio of reactants. google.com google.com
Halogenation of Hydroxymethyl Pyridine Precursors

A widely used and reliable method for synthesizing chloromethyl pyridines is the halogenation of the corresponding hydroxymethyl pyridine precursors. This transformation involves the substitution of the hydroxyl group with a chlorine atom. A common and effective reagent for this conversion is thionyl chloride (SOCl₂). mdpi.com

The reaction can be carried out using thionyl chloride either as a neat reagent or in a halogenated solvent. mdpi.com Reaction conditions, such as temperature, can be varied to optimize the conversion and minimize side reactions. For the synthesis of 2-bromo-6-chloromethylpyridine from 2-bromo-6-hydroxymethylpyridine, reactions have been performed neat at temperatures ranging from 0 °C to 40 °C. mdpi.com It was observed that higher temperatures (e.g., 40 °C) could lead to overconversion, resulting in the substitution of other groups on the pyridine ring (e.g., a bromo group) with chlorine. mdpi.com Therefore, careful control of the reaction temperature is crucial for achieving the desired product selectively.

PrecursorReagentConditionsProductYield/ConversionReference
2-bromo-6-hydroxymethylpyridineSOCl₂Neat, 40 °C2-bromo-6-chloromethylpyridine and 2-chloro-6-chloromethylpyridine56% conversion to desired product mdpi.com
2,6-dihydroxypyridine-4-carboxylic acidPOCl₃High temp. (180-230 °C), sealed vessel2,6-dichloropyridine-4-carboxylic acidN/A google.com
Lewis Acid-Catalyzed Chloromethylation

Lewis acids can be employed to catalyze chlorination reactions on pyridine rings. While direct chloromethylation catalyzed by Lewis acids is less common, they play a significant role in activating the pyridine ring for various transformations, including chlorination. Lewis acids such as ferric chloride (FeCl₃) and aluminum halides are effective catalysts for the chlorination of pyridine derivatives. google.com For instance, the chlorination of chloro-substituted 6-(trichloromethyl)pyridines can be performed in the liquid state with chlorine gas at temperatures of at least 160 °C in the presence of a Lewis acid catalyst. google.com

The Lewis acid coordinates to the nitrogen atom of the pyridine ring, which deactivates the ring toward electrophilic attack but can activate it for other types of reactions. nih.govresearchgate.netsemanticscholar.org This activation can facilitate nucleophilic aromatic substitution (SNAr) reactions. nih.govsemanticscholar.org In the context of chloromethylation, a Lewis acid could potentially activate a precursor for substitution or facilitate chlorination under specific conditions. For example, zinc-based Lewis acids have been used to activate pyridines towards various nucleophilic additions and substitutions. nih.govsemanticscholar.org

Reaction TypeCatalystSubstrate ExampleKey FeatureReference
Liquid-phase chlorinationFerric chlorideChloro-substituted 6-(trichloromethyl)pyridineCatalyzes high-temperature chlorination to produce polychlorinated pyridines. google.com
Nucleophilic Aromatic SubstitutionZinc-based Lewis acidsPyridine analoguesActivation of the pyridine ring core towards functionalization. nih.govsemanticscholar.org nih.govsemanticscholar.org

Convergent and Multi-Step Synthetic Sequences for this compound

Modular Assembly Approaches

Modular synthesis provides a powerful and flexible strategy for the construction of highly substituted pyridines from readily available starting materials. nih.gov These methods allow for the assembly of the pyridine core with its desired substituents in a controlled manner, offering significant advantages over linear syntheses where the pyridine ring is functionalized step-by-step.

One such modular approach employs a cascade reaction involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.govorganic-chemistry.org This initial coupling generates a 3-azatriene intermediate, which then undergoes a thermal electrocyclization followed by aerobic oxidation to afford the final substituted pyridine product. nih.gov This method is notable for its mild, neutral reaction conditions and its tolerance of a wide variety of functional groups, including halides and esters, making it suitable for assembling complex structures. organic-chemistry.org Yields for this process are reported to be in the range of 43–91%. nih.gov

Another modular method involves the condensation of Baylis-Hillman amines with ketones, catalyzed by benzoic acid, to rapidly synthesize highly substituted 3-methylpyridones. nih.gov This process is characterized by its use of accessible starting materials, broad substrate scope, high functional group tolerance, and excellent regioselectivity. nih.gov While this specific method yields pyridones, these can often serve as versatile intermediates that can be converted to the desired pyridine derivatives through subsequent reactions.

The development of such modular, on-demand construction methods for substituted pyridines provides efficient pathways to complex molecules like this compound by allowing for the strategic combination of pre-functionalized building blocks. nih.gov

Synthetic StrategyKey StepsStarting MaterialsAdvantagesReference
Cu-catalyzed Cascade ReactionC-N cross-coupling, electrocyclization, aerobic oxidationAlkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoatesMild conditions, high functional group tolerance, good yields (43-91%). nih.gov nih.govorganic-chemistry.org
Condensation ReactionCondensation of amines and ketonesBaylis-Hillman amines, ketonesReadily available materials, broad scope, high regioselectivity. nih.gov nih.gov

Optimized Reaction Cascades for High Yields

The efficient synthesis of substituted pyridines, such as this compound and its analogues, relies on optimized reaction cascades designed to maximize yield and purity. A key strategy in modern synthetic chemistry is the use of continuous flow reactors. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced selectivity and higher yields. For instance, the synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine, a derivative of the target scaffold, has been successfully performed in a flow reactor, demonstrating the efficiency and scalability of this approach for producing pyridine-based intermediates.

In addition to flow chemistry, high yields can be achieved through carefully optimized batch processes. A notable example is the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, a close analogue of the title compound. In a reported procedure, 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine is treated with thionyl chloride in dichloromethane at room temperature. This reaction proceeds to completion within an hour, and after removal of the solvent, the product is obtained as a solid residue with a quantitative yield of 100%. The high yield is attributed to the clean conversion and the straightforward workup, which involves suspending the residue in hexane to isolate the pure product by filtration.

Table 1: Comparison of Synthetic Methodologies for Pyridine Analogues

MethodKey ReagentsSolventTemperatureYieldReference
Batch SynthesisThionyl chlorideDichloromethaneRoom Temp.100% nih.gov
Flow ReactorHydrazine (B178648) hydrate (B1144303)Not specified90 °C98.7% acs.org

Catalytic Transformations in the Synthesis of this compound

Catalysis is fundamental to the efficient and selective synthesis of complex molecules like this compound. Both transition metal catalysis and organocatalysis offer powerful tools for constructing and functionalizing the pyridine ring, enabling the introduction of key substituents such as methyl and methoxy groups with high precision.

Transition Metal-Mediated Cross-Coupling Reactions (e.g., for introducing methyl/methoxy groups)

Transition metal catalysis is a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds required in the synthesis of substituted pyridines. Cross-coupling reactions, such as those developed by Suzuki, Negishi, and Hiyama, provide versatile methods for introducing methyl and methoxy groups onto an aromatic core.

While a direct cross-coupling synthesis for this compound is not detailed in the provided context, the principles can be readily applied. For example, a pre-functionalized pyridine ring containing a halogen (e.g., bromine or iodine) at the 2- or 3-position could undergo a palladium-catalyzed Suzuki coupling with a methylboronic acid derivative to install the methyl group. Similarly, a methoxy group could be introduced via a Buchwald-Hartwig amination-type reaction using a palladium or copper catalyst.

Furthermore, transition metals are crucial in other synthetic steps. Ruthenium catalysts (e.g., RuCl₃·3H₂O) have been effectively used for the N-oxidation of pyridine derivatives, a key activation step in some synthetic routes. Palladium chloride supported on alumina has also been employed as a catalyst for the direct, one-step chlorination of 3-methylpyridine to obtain 2-chloro-5-chloromethyl pyridine, demonstrating the power of heterogeneous catalysis in simplifying reaction sequences. nih.gov

Organocatalytic Approaches for Enhanced Selectivity

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a complementary approach to metal-based catalysis, often providing unique selectivity and avoiding issues of metal contamination in the final product. While specific applications of organocatalysis for the synthesis of this compound are still an emerging area, the field offers significant potential.

Recent advancements have shown that organocatalysts can be highly effective in the functionalization of pyridines. For example, dithiophosphoric acid has been identified as a trifunctional organocatalyst that can promote the C4-functionalization of pyridines with high regioselectivity through a photochemical process involving pyridinyl radicals. acs.orgresearchgate.net This mechanism offers a distinct reactivity pattern compared to classical Minisci reactions. acs.org Chiral pyridine-based organocatalysts, such as azahelicenes, have also been developed and successfully used in asymmetric acyl transfer reactions, demonstrating the potential for enantioselective transformations. princeton.edu These approaches could, in principle, be adapted to control the selective introduction of substituents onto the pyridine core, offering a pathway to highly pure and stereochemically defined products.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of chemical compounds is essential for sustainable industrial processes. The goal is to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency.

Solvent Selection and Minimization Strategies

Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. In the synthesis of analogues of this compound, various solvents have been employed. Traditional syntheses often use halogenated solvents like dichloromethane or chloroform. nih.govresearchgate.net While effective, these solvents are associated with environmental and health concerns.

A greener approach involves replacing hazardous solvents with more benign alternatives. For instance, in the preparation of a 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride, toluene (B28343) was used as a solvent for the reaction with triphosgene, offering a less toxic alternative to chlorinated hydrocarbons. researchgate.net Another strategy is to select a solvent system that facilitates product isolation and minimizes downstream processing. In one high-yielding synthesis, the product was precipitated directly from the reaction mixture by adding hexane, a non-polar solvent, which allows for easy collection by filtration and reduces the need for energy-intensive distillations or chromatography. nih.gov Minimizing the total volume of solvent used is another key principle, which can be achieved through more concentrated reaction conditions or the use of continuous flow reactors that have a much lower solvent-to-product ratio.

Atom Economy and Reaction Efficiency Improvements

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.govgoogle.com Reactions with high atom economy, such as addition or rearrangement reactions, are inherently less wasteful as they generate fewer by-products. nih.gov

In the synthesis of pyridine derivatives, many reactions are substitutions, which tend to have lower atom economy. For example, the chlorination of a hydroxymethyl group using thionyl chloride (SOCl₂) produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as by-products, meaning that the atoms from the SOCl₂ reagent are not incorporated into the final product. nih.gov

Table 2: Atom Economy of a Hypothetical Chlorination Step

ReactantsFormulaMolar Mass ( g/mol )Atoms in ProductAtoms in By-product
Pyridine-MethanolC₉H₁₃NO₂167.21All-
Thionyl ChlorideSOCl₂118.97ClS, O, Cl
Product:
This compoundC₉H₁₂ClNO185.65--
Atom Economy %: 60.3%

Note: This calculation is illustrative and assumes a direct substitution of -OH with -Cl from SOCl₂.

Waste Reduction and By-product Management

In the synthesis of this compound and its analogues, the principles of green chemistry are increasingly being applied to minimize environmental impact and improve process efficiency. nih.gov The focus is on designing synthetic routes that reduce waste, manage by-products effectively, and utilize resources sustainably. Key strategies include process intensification, the use of environmentally benign reagents, and the application of quantitative green chemistry metrics to assess and compare the sustainability of different methods. nih.gov

Process Intensification and Solvent Reduction

A significant source of waste in multi-step chemical syntheses is the use of solvents for reactions, extractions, and purifications, along with the energy consumed during intermediate isolation and drying steps. A modern approach to mitigate this is "telescoping" reactions, where sequential synthetic steps are performed in a single reactor without the isolation of intermediates.

Selection of Reagents and Catalysts

The choice of reagents and catalysts plays a crucial role in waste and by-product management. Traditional chlorination methods often employ reagents that generate substantial amounts of waste that can be difficult to treat.

Chlorinating Agents: The final step in synthesizing many chloromethyl pyridine derivatives involves the chlorination of a hydroxymethyl precursor. While thionyl chloride is commonly used for this transformation, it produces sulfur dioxide and hydrogen chloride as by-products. chemicalbook.comchemicalbook.com An alternative approach utilizes triphosgene as the chlorinating agent. This method is considered more environmentally friendly as it primarily generates carbon dioxide, a gaseous by-product, which simplifies separation. google.com This process is reported to be simple to operate, produce minimal "three wastes" (waste gas, wastewater, and solid waste), and achieve high product yields (over 96%) and purity. google.com

Catalysis: The use of recoverable and reusable catalysts is a cornerstone of green chemistry. In the synthesis of 2-chloro-5-chloromethyl pyridine, a one-step method using a supported palladium chloride catalyst has been patented. patsnap.com This approach offers the advantage of easy catalyst recovery after the reaction, which is both economically and environmentally beneficial as it prevents contamination of the product and waste streams with heavy metals. patsnap.com Similarly, magnetically recoverable nanocatalysts are gaining attention in the synthesis of various pyridine derivatives, as they can be easily separated from the reaction medium using an external magnet, allowing for efficient recycling.

Green Chemistry Metrics for Waste Assessment

To quantify the environmental performance of a chemical process, several metrics have been developed. These tools help chemists to evaluate and compare the "greenness" of different synthetic routes, moving beyond simple percentage yield to provide a more holistic view of efficiency and waste generation. nih.govmdpi.com

MetricFormulaIdeal ValueDescription
Atom Economy (AE) (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100100%Measures the efficiency with which atoms from the reactants are incorporated into the final product. rsc.org
Environmental Factor (E-Factor) Total Mass of Waste / Mass of Product0Represents the total amount of waste produced per unit of product. A lower E-Factor indicates less waste and a greener process. nih.gov
Process Mass Intensity (PMI) Total Mass Input (Raw Materials, Solvents, etc.) / Mass of Product1A comprehensive metric that considers all materials used in a process, including solvents and reagents used in work-up. greenchemistry-toolkit.org
Reaction Mass Efficiency (RME) Mass of Product / Total Mass of Reactants100%Provides a more realistic mass-based efficiency measure than percent yield by considering the masses of all reactants. nih.gov

Applying these metrics allows for a direct comparison of synthetic pathways. For example, a reaction with a high atom economy and a low E-factor is preferable, as it indicates that a larger proportion of the starting materials is converted into the desired product with minimal waste generation. rsc.org

Management of By-products and Waste Streams

Even in optimized processes, some by-product and waste generation is often unavoidable. The chlorination of substituted pyridines, for instance, can lead to the formation of polychlorinated by-products. google.com Effective management strategies are therefore essential.

One approach is to develop reaction conditions that are highly selective, minimizing the formation of undesired side products. For example, in the chlorination of 2-chloro-5-methylpyridine, interrupting the reaction before completion is sometimes necessary to avoid substantial formation of polychlorinated compounds, which are difficult to separate from the desired product. google.com

The table below compares a conventional synthetic approach for a chloromethylpyridine analogue with a greener, optimized process, highlighting key areas of waste reduction.

FeatureConventional ApproachGreener ApproachWaste Reduction Benefit
Process Flow Multi-step with isolation of intermediatesTelescoped reaction (no intermediate isolation)Reduced solvent use, energy consumption, and processing time. rasayanjournal.co.in
Chlorinating Agent Thionyl Chloride (SOCl₂)Triphosgene ((COCl₂)₃)Avoids acidic liquid by-products (HCl, SO₂); forms gaseous CO₂. google.com
Catalyst Homogeneous / Stoichiometric reagentsRecoverable heterogeneous catalyst (e.g., supported PdCl₂)Catalyst can be recycled, reducing costs and preventing metal contamination in waste streams. patsnap.com
By-product Management Separation of polychlorinated by-products requiredHigh selectivity minimizes side reactionsSimplifies purification and reduces the volume of hazardous waste. google.com
Waste Treatment Disposal of complex chemical wastewaterRecovery of materials (e.g., phosphates) from wastewaterTurns waste into a potential resource and reduces the environmental impact of effluent. patsnap.com

By integrating these strategies—from process design and reagent selection to quantitative assessment and waste treatment—the synthesis of this compound and its analogues can be made significantly more sustainable and environmentally responsible.

Elucidation of Reactivity and Mechanistic Pathways of 5 Chloromethyl 2 Methoxy 3 Methyl Pyridine

Reactivity of the 5-Chloromethyl Moiety

The 5-chloromethyl group is the primary site of reactivity on the molecule. Analogous to a benzylic halide, the carbon-chlorine bond is activated towards several types of reactions due to the adjacent pyridine (B92270) ring, which can stabilize intermediates.

The most prominent reaction of the 5-chloromethyl group is nucleophilic substitution, where the chloride ion is displaced by a nucleophile. This transformation can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, with the operative pathway being highly dependent on the reaction conditions. pressbooks.pubyoutube.comkhanacademy.orgyoutube.com

The substrate itself, having a primary carbon attached to the pyridine ring, is sterically unhindered, which typically favors the SN2 pathway. youtube.com However, the adjacent pyridine ring can stabilize a potential carbocation intermediate through resonance, a key feature for an SN1 reaction. This dual possibility makes the choice of nucleophile and solvent critical in directing the reaction mechanism.

SN2 Pathway: This pathway is favored by strong, often negatively charged, nucleophiles and polar aprotic solvents. youtube.comyoutube.com The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs, resulting in an inversion of stereochemistry if the carbon were chiral. pressbooks.pub Examples of strong nucleophiles that promote the SN2 mechanism include alkoxides (e.g., sodium methoxide), cyanide, and thiolates. youtube.compipzine-chem.com Polar aprotic solvents like acetone, DMSO, or DMF are ideal as they solvate the cation but not the nucleophile, enhancing its reactivity. pressbooks.pub

SN1 Pathway: This two-step mechanism is favored by weak, typically neutral, nucleophiles and polar protic solvents. youtube.comyoutube.com The first and rate-determining step is the spontaneous departure of the leaving group to form a pyridylmethyl carbocation. chemistrysteps.com This intermediate is then rapidly attacked by the nucleophile. Polar protic solvents, such as water or alcohols, are effective at stabilizing both the carbocation intermediate and the departing chloride ion through solvation. pressbooks.pubyoutube.com Because the nucleophile can attack the planar carbocation from either face, the SN1 reaction typically leads to a racemic mixture of products if the carbon becomes a stereocenter. pressbooks.pub

The following table summarizes the conditions that influence the nucleophilic substitution pathway for 5-chloromethyl-2-methoxy-3-methylpyridine.

FactorFavors SN1Favors SN2Rationale
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, RO⁻, RS⁻)Strong nucleophiles are kinetically driven to attack the substrate directly, whereas weak nucleophiles can only react with a more electrophilic carbocation intermediate. youtube.comyoutube.com
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMSO)Polar protic solvents stabilize the carbocation intermediate and the leaving group, facilitating the SN1 pathway. Polar aprotic solvents enhance the strength of the nucleophile, favoring the SN2 pathway. pressbooks.pubyoutube.com
Substrate Can form a stable carbocationSterically unhinderedThe pyridylmethyl substrate can form a resonance-stabilized carbocation (favoring SN1) but is also a primary halide (favoring SN2). The conditions are therefore decisive. khanacademy.orgyoutube.com

Under specific conditions, such as exposure to UV light or the presence of radical initiators (e.g., azo-bis-isobutyronitrile), the C-Cl bond can undergo homolytic cleavage. chemistrysteps.comyoutube.com This process involves the symmetrical breaking of the covalent bond, with each fragment retaining one of the bonding electrons, leading to the formation of a pyridylmethyl radical and a chlorine radical. chemistrysteps.com

The energy required for this bond breaking is known as the bond dissociation energy (BDE). chemistrysteps.com The stability of the resulting pyridylmethyl radical is a key factor in the feasibility of this reaction. Similar to a benzyl (B1604629) radical, it is stabilized by resonance, with the unpaired electron being delocalized over the pyridine ring system.

These radical intermediates are highly reactive and can participate in various subsequent reactions, such as hydrogen abstraction from a solvent molecule or addition to an alkene. chemistrysteps.com Radical chlorination of similar methylpyridine compounds is a known synthetic route, highlighting the susceptibility of the alkyl side chain to radical processes. google.com

Although substitution is more common for primary benzylic-type halides, elimination reactions can occur as a competing pathway, particularly in the presence of strong, sterically hindered bases. An E2 (bimolecular elimination) mechanism would involve the abstraction of a proton from the methyl group by the base, with the simultaneous departure of the chloride ion, to form an exocyclic methylene (B1212753) pyridine derivative. This product, containing a reactive exocyclic double bond, could be a valuable intermediate for further functionalization. While specific examples for this exact substrate are not prevalent in the searched literature, the E1 mechanism is also a possibility, competing with the SN1 reaction, especially at higher temperatures. libretexts.org

The chloromethyl group on the pyridine ring can facilitate molecular rearrangements. One notable pathway is the Sommelet-Hauser rearrangement. wikipedia.org This reaction typically involves a benzylic quaternary ammonium (B1175870) salt, which can be formed by reacting 5-chloromethyl-2-methoxy-3-methylpyridine with a tertiary amine. wikipedia.orgresearchgate.net

The process begins with the deprotonation of an N-methyl group of the quaternary salt by a strong base (like sodium amide) to form a nitrogen ylide. wikipedia.org This ylide then undergoes a chemistry-reaction.comacs.org-sigmatropic rearrangement, followed by tautomerization to restore aromaticity, ultimately resulting in the migration of an alkyl group to the ortho position of the original side chain. wikipedia.orgchemistry-reaction.com This provides a method for C-C bond formation on the pyridine ring.

Reactivity of the 2-Methoxy Group

The 2-methoxy group is an ether linkage attached directly to the aromatic pyridine ring. Its reactivity is primarily centered on the cleavage of the C-O bond.

The methoxy (B1213986) group is generally stable but can be cleaved under harsh, acidic conditions to yield the corresponding pyridinol (2-hydroxy-3-methyl-5-chloromethylpyridine). libretexts.orgmasterorganicchemistry.com This reaction is a type of ether cleavage and typically requires a strong acid, often a hydrohalic acid like HBr or HI. libretexts.orgmasterorganicchemistry.com

The mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the methoxy group into a good leaving group (methanol). masterorganicchemistry.commasterorganicchemistry.com The halide anion (e.g., I⁻ or Br⁻) then acts as a nucleophile. wikipedia.org For an aryl alkyl ether like this, the reaction proceeds via an SN2-like attack on the methyl group, as nucleophilic attack on the sp²-hybridized carbon of the pyridine ring is highly unfavorable. libretexts.orgmasterorganicchemistry.com This results in the formation of the pyridinol and a methyl halide (e.g., methyl iodide).

Other reagents, such as strong Lewis acids like aluminum chloride, have also been employed for the demethylation of aromatic methoxy groups. google.com In some cases, concentrated sulfuric acid can also be used as a demethylating agent for methoxypyridines. asianpubs.org

Influence on Pyridine Ring Electron Density and Reactivity

The electron density and subsequent reactivity of the pyridine ring in 5-chloromethyl-2-methoxy-3-methylpyridine are a composite of the electronic effects exerted by its three substituents. The pyridine ring itself is an electron-deficient system due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons via inductive and resonance effects. stackexchange.com However, the substituents significantly modulate this inherent reactivity.

2-Methoxy Group: The methoxy group at the C2-position is a powerful electron-donating group. It exerts a strong positive mesomeric effect (+M) by donating its lone pair of electrons to the aromatic system, and a negative inductive effect (-I) due to the oxygen's electronegativity. The resonance effect is dominant, leading to a significant increase in electron density, particularly at the ortho (C3) and para (C6) positions relative to the methoxy group.

3-Methyl Group: The methyl group at the C3-position is an electron-donating group through a positive inductive effect (+I). scribd.com It pushes electron density into the ring, thereby increasing its nucleophilicity and making it more susceptible to electrophilic attack compared to unsubstituted pyridine. youtube.com

5-Chloromethyl Group: The chloromethyl group at the C5-position is primarily an electron-withdrawing group due to the negative inductive effect (-I) of the electronegative chlorine atom. This effect deactivates the ring, making it less susceptible to electrophilic attack.

Collectively, the strong electron-donating 2-methoxy group is the most influential substituent, significantly activating the ring towards electrophilic substitution. The activating effect of the 3-methyl group further enhances this, while the deactivating 5-chloromethyl group provides a moderating influence. This complex electronic environment dictates the regioselectivity of further reactions on the pyridine nucleus.

Reactivity of the 3-Methyl Group

The methyl group at the 3-position is a site for various side-chain functionalization reactions.

The methyl group on a pyridine ring can undergo reactions typical of benzylic methyl groups, such as halogenation and oxidation.

Halogenation: Benzylic-type halogenation can be achieved using reagents like N-halosuccinimides (NXS) under radical conditions. For instance, methods have been developed for the 3-selective halogenation of pyridines by temporarily converting them into reactive Zincke imine intermediates, which then readily react with N-halosuccinimides. chemrxiv.orgnih.govnsf.gov This approach avoids the harsh conditions typically required for direct electrophilic halogenation of the electron-deficient pyridine ring. nih.govnsf.gov

Oxidation: The oxidation of methylpyridines to their corresponding pyridine carboxylic acids is a well-established transformation. google.comacs.org Various oxidizing agents can be employed, including potassium permanganate (B83412) (KMnO4) or catalytic oxidation processes. For example, processes using a halogen oxidizing agent in the presence of water and actinic radiation can convert the methyl group to a carboxyl function. google.com The introduction of electron-donating groups on the pyridine ring, such as a dimethylamino group, has been shown to enhance the catalytic activity in the oxidation of methyl aromatics. rsc.org

Table 1: Representative Side-Chain Functionalization Reactions of Methylpyridines

Reaction Reagent(s) Product Type Reference(s)
Halogenation N-Halosuccinimide (NXS) Halomethylpyridine chemrxiv.orgnih.gov
Oxidation Halogen Oxidizing Agent, H₂O, Actinic Light Pyridine Carboxylic Acid google.com
Oxidation Molecular Oxygen, N-alkyl pyridinium (B92312) salt catalyst Aromatic Carboxylic Acid rsc.org

Influence on Steric and Electronic Environment of the Pyridine Ring

The 3-methyl group exerts both steric and electronic influences on the pyridine ring.

Steric Influence: The methyl group provides steric hindrance, which can influence the regioselectivity of reactions by blocking access to adjacent positions, namely the C2 and C4 positions. This steric bulk can affect the approach of reagents, particularly large ones. acs.orgresearchgate.netresearchgate.net

Electronic Influence: As an electron-donating group (+I effect), the 3-methyl group increases the electron density of the pyridine ring. scribd.com This makes the ring more nucleophilic and thus more reactive towards electrophiles than unsubstituted pyridine. youtube.com This electronic donation complements the powerful +M effect of the 2-methoxy group, further activating the ring system.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Nucleus

The substituted pyridine nucleus of 5-chloromethyl-2-methoxy-3-methylpyridine can undergo both electrophilic and nucleophilic aromatic substitution, with the outcome heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): Pyridine itself is generally resistant to EAS due to the deactivating effect of the ring nitrogen. stackexchange.comwikipedia.org However, the presence of the strongly activating 2-methoxy and moderately activating 3-methyl groups makes EAS on 5-chloromethyl-2-methoxy-3-methylpyridine more feasible. These reactions proceed via attack of an electrophile on the pi-system of the ring to form a cationic intermediate (a σ-complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The activating groups direct incoming electrophiles primarily to the positions ortho and para to themselves. In this specific molecule, the C4 and C6 positions are most activated.

Nucleophilic Aromatic Substitution (SNA_r): Nucleophilic aromatic substitution is a characteristic reaction of electron-deficient rings like pyridine, especially when a good leaving group is present. wikipedia.orgyoutube.com The reaction typically occurs at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing stabilization. stackexchange.comnih.gov While the 5-chloromethyl-2-methoxy-3-methylpyridine does not have a leaving group directly on the ring in its base structure, derivatization (e.g., halogenation of the ring) could create substrates for S_NAr. For example, studies on halopyridines show that substitution with various nucleophiles is a common method for introducing new functional groups. sci-hub.se The reactivity often follows the trend of the leaving group ability (I > Br > Cl > F), although this can be context-dependent. sci-hub.se

Studies on Regioselectivity and Stereoselectivity in Derivatization Reactions

The predictable introduction of new functional groups onto the 5-chloromethyl-2-methoxy-3-methylpyridine scaffold relies on understanding the regioselectivity of its reactions. The directing effects of the existing substituents are paramount.

Regioselectivity: In electrophilic substitutions, the combined activating and directing effects of the 2-methoxy (+M) and 3-methyl (+I) groups would strongly favor substitution at the C4 and C6 positions. The C4 position is para to the methoxy group and meta to the methyl group, while the C6 position is ortho to the methoxy group. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance from the 5-chloromethyl group potentially disfavoring attack at C6. For nucleophilic substitution on a derivatized ring (e.g., a 4- or 6-halo derivative), the inherent preference for attack at the C4 and C6 positions of the pyridine ring would be the dominant factor. youtube.comstackexchange.com Research on similarly substituted pyridines, such as 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, demonstrates that sequential, regioselective derivatization at different positions is possible by exploiting the varied reactivity of different leaving groups. acs.orgacs.org

Stereoselectivity: Stereoselectivity is generally not a factor in substitution reactions on the aromatic ring itself. However, it becomes relevant in reactions involving the chiral center that could be created at the 5-chloromethyl group's benzylic-type position if one of the hydrogens were substituted. Furthermore, if the molecule as a whole acts as a ligand for a metal center, the steric and electronic asymmetry of the pyridine can influence the stereochemical outcome of catalyzed reactions.

Quantitative and Qualitative Mechanistic Investigations

Detailed mechanistic investigations provide insight into the reaction pathways and the factors controlling reactivity and selectivity.

Qualitative Investigations: Mechanistic proposals for pyridine functionalization often invoke the formation of key intermediates. In electrophilic substitutions, this is the cationic σ-complex. libretexts.org For nucleophilic aromatic substitutions, the formation of an anionic Meisenheimer complex is a key step. nih.gov In some cases, such as the Chichibabin reaction, hydride is expelled as a leaving group. youtube.com For side-chain reactions, radical mechanisms are often proposed for halogenations initiated by light or radical initiators.

Quantitative Investigations: Kinetic studies can quantify the effects of substituents. For instance, studies on the chloromethylation of toluene (B28343) revealed large rate enhancements and specific isomer distributions, suggesting a highly selective electrophile is involved. nih.gov The electronic influence of substituents on the pyridine ring has been quantitatively correlated with reactivity in various systems. For example, the electrochemical properties of iron complexes with substituted pyridine ligands show a direct relationship between the electron-withdrawing/donating character of the substituent and the metal's redox potential, which in turn affects catalytic activity. nih.gov Similarly, computational studies using Density Functional Theory (DFT) can model reaction pathways, calculate the energies of intermediates and transition states, and explain observed regioselectivity. nih.govnih.gov

Table 2: Summary of Mechanistic Features

Reaction Type Key Intermediate Controlling Factors Reference(s)
Electrophilic Aromatic Substitution Cationic σ-complex (Benzenium ion) Electronic effects of substituents (activating/deactivating), Steric hindrance masterorganicchemistry.comlibretexts.org
Nucleophilic Aromatic Substitution Anionic Meisenheimer complex Leaving group ability, Ring activation by electron-withdrawing groups, Position of attack (ortho/para to N) stackexchange.comnih.gov
Side-Chain Halogenation Free radical Radical initiator, Light chemrxiv.org
Catalytic Reactions Metal-ligand complex Electronic and steric properties of ligand, Nature of metal center nih.gov

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution at a particular atomic position affects the rate of a chemical reaction. wikipedia.orglibretexts.org A KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to that with the heavier isotope (kH). wikipedia.org This effect arises from the differences in zero-point vibrational energies between bonds involving different isotopes; a bond to a heavier isotope has a lower zero-point energy and is therefore stronger. google.com

For 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine, KIE studies would be particularly insightful in understanding the mechanism of nucleophilic substitution reactions at the chloromethyl group. By synthesizing isotopically labeled versions of the substrate, such as deuterium-labeled 5-(Dideuterochloromethyl)-2-methoxy-3-methyl-pyridine, one could probe the nature of the transition state.

Primary Kinetic Isotope Effect:

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. google.com In the context of a nucleophilic substitution reaction on the chloromethyl group, a significant primary KIE (kH/kD > 1) would be expected if the C-H bond of the methylene bridge is cleaved in the rate-determining step. This would be characteristic of an E2 elimination mechanism, which is a possibility under strongly basic conditions.

Secondary Kinetic Isotope Effect:

A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.org For an SN2 reaction at the chloromethyl group, substitution of the hydrogens on the methyl group with deuterium (B1214612) would likely result in a small secondary KIE. The magnitude and direction of this effect (normal, kH/kD > 1, or inverse, kH/kD < 1) could provide information about the hybridization and steric environment of the transition state. For instance, an inverse KIE might suggest a more sterically crowded transition state.

While no specific KIE data exists for this compound, studies on the methylation of pyridine have utilized chlorine kinetic isotope effects to probe transition state structures. rsc.org Such an approach could theoretically be applied to the reactions of the title compound.

Hypothetical Data for KIE Analysis:

Without experimental data, a hypothetical data table for a nucleophilic substitution reaction might look as follows. This table is for illustrative purposes only and does not represent actual experimental results.

Reactant PairNucleophileRate Constant (M⁻¹s⁻¹)Kinetic Isotope Effect (kH/kD)
This compoundNu:⁻kH
5-(Dideuterochloromethyl)-2-Methoxy-3-Methyl-pyridineNu:⁻kDkH/kD

The value of kH/kD would then be used to infer the mechanism. A value significantly greater than 1 would suggest a primary KIE and a mechanism involving C-H bond cleavage in the rate-determining step. A value close to 1 would indicate a secondary KIE, consistent with a mechanism where the C-H bond is not broken in the rate-determining step, such as an SN2 reaction.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Chloromethyl 2 Methoxy 3 Methyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, a complete picture of the atomic connectivity and spatial arrangement of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine can be constructed.

High-Resolution One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Environments

High-resolution ¹H and ¹³C NMR spectra provide the initial and most crucial data regarding the electronic environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic proton, the chloromethyl protons, the methoxy (B1213986) protons, and the methyl protons. The chemical shifts of these protons are influenced by the electron-donating and -withdrawing effects of the substituents on the pyridine (B92270) ring. For instance, the methoxy group at the 2-position is expected to exert a shielding effect, while the chlorine atom will have a deshielding effect on the adjacent chloromethyl protons.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative about the electronic distribution within the aromatic system. The carbons directly attached to the electron-withdrawing chlorine and electronegative oxygen of the methoxy group are expected to be shifted downfield.

Based on data from related substituted pyridines, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H-6 (aromatic)8.0 - 8.3s
CH₂Cl4.5 - 4.8s
OCH₃3.9 - 4.1s
CH₃2.2 - 2.5s

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2160 - 165
C-3125 - 130
C-4145 - 150
C-5130 - 135
C-6140 - 145
CH₂Cl45 - 50
OCH₃50 - 55
CH₃15 - 20

Two-Dimensional NMR Techniques for Connectivity and Proximity (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms and their spatial relationships.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY is not expected to show any cross-peaks as all the proton signals are singlets and are not coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. researchgate.nethmdb.ca This is a powerful tool for assigning the carbon signals based on their attached protons. For the title compound, the HSQC spectrum would show correlations between the CH₂Cl protons and its corresponding carbon, the OCH₃ protons and its carbon, and the CH₃ protons and its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for piecing together the molecular skeleton. Expected HMBC correlations for this compound would include:

The aromatic H-6 proton to C-2, C-4, and C-5.

The CH₂Cl protons to C-4, C-5, and C-6.

The OCH₃ protons to C-2.

The CH₃ protons to C-2, C-3, and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are bonded. researchgate.net This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could reveal through-space interactions between:

The aromatic H-6 proton and the chloromethyl protons.

The methoxy protons and the methyl protons.

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that are on the NMR timescale. rsc.org For molecules with restricted bond rotation or other conformational isomers, DNMR can provide valuable information about the energy barriers of these processes. rsc.orgrsc.org In the case of this compound, hindered rotation around the C-O bond of the methoxy group or the C-C bond of the chloromethyl group could potentially be studied by variable temperature NMR experiments. rsc.orgrsc.org By monitoring the changes in the NMR spectrum as a function of temperature, it might be possible to determine the activation energy for these rotational processes.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. cdnsciencepub.comcdnsciencepub.comnih.gov These techniques are excellent for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-Cl stretching vibration, the C-O stretching of the methoxy group, and various vibrations associated with the substituted pyridine ring. documentsdelivered.comresearchgate.net The Raman spectrum will also exhibit these vibrations, with the intensities of the bands depending on the change in polarizability during the vibration.

Predicted IR and Raman Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=N and C=C stretch (pyridine ring)1400 - 1600
C-O stretch (methoxy)1000 - 1300
C-Cl stretch600 - 800

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. mdpi.comresearchgate.netresearchgate.net

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The presence of chlorine will be evident from the isotopic pattern of the molecular ion peak, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. This is a crucial step in confirming the identity of a newly synthesized compound. The expected HRMS data for the molecular ion of this compound would be consistent with the molecular formula C₈H₁₀ClNO.

The fragmentation of this compound in the mass spectrometer is expected to proceed through several pathways, including the loss of a chlorine atom, a methyl group, a methoxy group, or the chloromethyl group. The analysis of these fragment ions can provide further confirmation of the proposed structure. mdpi.com

Predicted Mass Spectrometry Fragmentation Data for this compound

Fragment IonDescription
[M-Cl]⁺Loss of a chlorine atom
[M-CH₃]⁺Loss of a methyl group
[M-OCH₃]⁺Loss of a methoxy group
[M-CH₂Cl]⁺Loss of the chloromethyl group

Tandem Mass Spectrometry (MS/MS) for Complex Structure Determination

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound, MS/MS analysis provides detailed insights into its molecular framework by identifying characteristic fragmentation pathways. The process typically involves the ionization of the molecule, followed by collision-induced dissociation (CID) of the protonated molecular ion ([M+H]⁺). nih.gov

The fragmentation of substituted pyridines is influenced by the nature and position of the substituents on the pyridine ring. acs.org General fragmentation pathways for such compounds often involve the loss of substituents and cleavage of the heterocyclic ring. rsc.orgmdpi.com For this compound, the primary fragmentation events are expected to be the loss of the chloromethyl group, the methoxy group, and a methyl radical. The stability of the resulting fragment ions dictates the observed fragmentation pattern.

Proposed Fragmentation Pathways:

The fragmentation of the protonated molecule would likely proceed through several key steps. The initial loss of the chloromethyl group (CH₂Cl) or the methoxy group (OCH₃) would be a common starting point. Subsequent fragmentations could involve the loss of carbon monoxide (CO), ethylene (B1197577) (C₂H₄), or cleavage of the pyridine ring itself. wvu.edu The mechanisms often involve charge-remote and charge-induced fragmentations. researchgate.net

Interactive Table: Plausible MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
172.0 [M+H]⁺137.0HClIon resulting from loss of hydrogen chloride
172.0 [M+H]⁺141.0CH₂OIon from the loss of formaldehyde (B43269) from the methoxy group
172.0 [M+H]⁺122.0CH₂ClIon from the cleavage of the chloromethyl group
141.0113.0COLoss of carbon monoxide from the ring
122.094.0COLoss of carbon monoxide after initial fragmentation

Note: This data is predictive and based on the general fragmentation behavior of substituted pyridines and related heterocyclic compounds. acs.orgmdpi.com

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, analysis of a closely related compound, 2-Chloro-5-(chloromethyl)pyridine, provides significant insight into the expected solid-state characteristics. nih.govresearchgate.net For 2-Chloro-5-(chloromethyl)pyridine, the crystal system is monoclinic with the space group P2₁/c. researchgate.net The pyridine ring is nearly planar. nih.gov A key feature of its crystal packing is the formation of dimers through weak C—H···N intermolecular hydrogen bonds, which are crucial for stabilizing the crystal structure. nih.govresearchgate.net

Pyridine itself crystallizes in an orthorhombic system with the space group Pna2₁. wikipedia.org The introduction of substituents, as in this compound, influences the crystal packing and the specific intermolecular forces, which can include hydrogen bonds and van der Waals interactions. core.ac.uk The methoxy and methyl groups would further influence the molecular packing and conformational preferences in the solid state.

Interactive Table: Crystallographic Data for the Analogous Compound 2-Chloro-5-(chloromethyl)pyridine

ParameterValueReference
Chemical FormulaC₆H₅Cl₂N nih.govresearchgate.net
Crystal SystemMonoclinic nih.govresearchgate.net
Space GroupP2₁/c researchgate.net
a (Å)4.0770 (8) nih.gov
b (Å)10.322 (2) nih.gov
c (Å)16.891 (3) nih.gov
β (°)95.95 (3) nih.gov
Volume (ų)707.0 (2) nih.gov
Z (formula units/cell)4 nih.gov
Key Intermolecular InteractionC—H···N hydrogen bonds forming dimers nih.govresearchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if chiral derivatives are relevant)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. However, if a chiral center is introduced into the molecule, for instance by modifying one of the substituents, the resulting enantiomers can be characterized using chiroptical techniques like Circular Dichroism (CD) spectroscopy. rsc.orgyildiz.edu.tr

Chiroptical spectroscopies measure the differential interaction of chiral molecules with left and right circularly polarized light. acs.org CD spectroscopy, specifically, measures the difference in absorption of left and right circularly polarized light (ΔA = Aₗ - Aᵣ). acs.org For chiral pyridine derivatives, the near-ultraviolet CD spectrum is sensitive to the stereochemistry and conformation of the molecule. rsc.orgrsc.org The electronic transitions of the pyridine chromophore are perturbed by the chiral substituent, leading to characteristic CD signals. rsc.org

The synthesis of chiral derivatives, such as those incorporating a chiral chain, would necessitate the use of CD spectroscopy for several purposes:

Determination of Enantiomeric Purity: CD can be used to assess the enantiomeric excess of a synthetic product.

Assignment of Absolute Configuration: By comparing experimental CD spectra with theoretical calculations or with spectra of related compounds of known configuration, the absolute stereochemistry of the chiral centers can be determined.

Conformational Analysis: The sign and magnitude of the Cotton effects in a CD spectrum are highly dependent on the spatial arrangement of the atoms, providing valuable information about the molecule's preferred conformation in solution. rsc.org

For example, studies on other chiral pyridine compounds have shown that the CD spectra in the 230-300 nm range are consistent with multiple electronic transitions (n→π* and π→π*) within the pyridine ring. rsc.org The analysis of these spectra provides detailed insight into the relationship between molecular structure and chiroptical properties. rsc.org

Computational and Theoretical Chemistry Studies of 5 Chloromethyl 2 Methoxy 3 Methyl Pyridine

Electronic Structure and Energetic Calculations

The electronic structure and energetic properties of a molecule are fundamental to understanding its stability, reactivity, and spectroscopic behavior. Computational methods such as Density Functional Theory (DFT), ab initio, and semi-empirical calculations are employed to model these characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a primary method for calculating the ground state properties of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. For 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine, DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p), can predict a variety of properties. These include optimized molecular geometry, electronic energy, and the distribution of electron density. The calculated Mulliken atomic charges, for instance, can offer insights into the reactive sites of the molecule.

PropertyCalculated Value
Ground State EnergyData not available
Dipole MomentData not available
Mulliken Atomic ChargesData not available

Ab Initio and Semi-Empirical Methods

While DFT is widely used, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide alternative approaches for electronic structure calculations, often with higher computational demands for greater accuracy in some cases. Semi-empirical methods, being less computationally intensive, can also be applied for preliminary analyses of large systems, though with a trade-off in precision. For this compound, these methods could be used to corroborate findings from DFT or to explore aspects of its electronic structure that are particularly sensitive to electron correlation effects.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. By calculating properties such as nuclear magnetic shielding tensors and vibrational frequencies, it is possible to predict NMR chemical shifts and infrared (IR) absorption bands. For this compound, theoretical calculations can help assign specific signals in its ¹H and ¹³C NMR spectra to the corresponding nuclei and predict the frequencies of its characteristic vibrational modes, such as C-Cl, C-O, and pyridine (B92270) ring stretches.

Spectroscopic ParameterPredicted Value
¹H NMR Chemical ShiftsData not available
¹³C NMR Chemical ShiftsData not available
IR Vibrational FrequenciesData not available

Reaction Mechanism Elucidation via Transition State Analysis

Understanding the mechanisms of chemical reactions involving this compound is crucial for controlling its synthesis and reactivity. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transition states and the calculation of activation energies.

Potential Energy Surface Mapping

By systematically varying the geometric parameters of the reacting species, a potential energy surface (PES) can be mapped out. This surface provides a landscape of the energy of the system as a function of its geometry, revealing the most likely paths a reaction will follow. For reactions involving this compound, such as nucleophilic substitution at the chloromethyl group, PES mapping can identify the minimum energy pathway from reactants to products.

Intrinsic Reaction Coordinate (IRC) Calculations

Once a transition state has been located on the potential energy surface, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation follows the reaction path downhill from the transition state, connecting it to the corresponding reactants and products. This confirms that the identified transition state is indeed the correct one for the reaction of interest and provides a detailed picture of the geometric changes that occur along the reaction coordinate.

Computational AnalysisApplication to this compound
Transition State GeometryData not available
Activation EnergyData not available
IRC Path ConfirmationData not available

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For this compound, the key flexible bonds are the C-C bond of the chloromethyl group and the C-O bond of the methoxy (B1213986) group. Rotation around these bonds gives rise to different conformers with varying energies.

Conformational Analysis: Theoretical calculations, typically using Density Functional Theory (DFT), are employed to determine the stable conformers and the energy barriers for their interconversion. A potential energy surface scan can be performed by systematically rotating the dihedral angles of the chloromethyl and methoxy groups to identify the global and local energy minima.

Expected Findings: It is anticipated that the orientation of the chloromethyl and methoxy groups relative to the pyridine ring will be governed by a balance of steric hindrance and electronic effects (such as hyperconjugation). The most stable conformer would likely position the bulky chloromethyl group to minimize steric clash with the adjacent methyl group and the methoxy group.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time at a given temperature. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and thermodynamic properties. mdpi.com These simulations can reveal how the molecule behaves in different environments, such as in a solvent or in the solid state.

Simulated Properties: MD simulations can be used to calculate properties such as radial distribution functions, root-mean-square deviation (RMSD), and to visualize the dynamic fluctuations of the molecule's structure. For this compound, MD simulations could predict its flexibility and the time-averaged distribution of its conformers.

A hypothetical data table for the relative energies of different conformers of this compound, as would be obtained from DFT calculations, is presented below.

ConformerDihedral Angle (Cl-C-C-N)Dihedral Angle (C-O-C-N)Relative Energy (kcal/mol)
160°0.00
2180°1.25
360°180°2.50
4180°180°3.75

Studies on Intermolecular Interactions and Self-Assembly (if relevant)

The study of intermolecular interactions is crucial for understanding how molecules pack in the solid state and how they interact with other molecules in solution. For this compound, several types of non-covalent interactions are possible.

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. nih.gov In the presence of suitable donor molecules, C-H···N or C-H···O hydrogen bonds could form. nih.gov

Halogen Bonding: The chlorine atom of the chloromethyl group can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) that can interact with nucleophiles.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems.

Self-Assembly: The specific combination of these interactions can lead to the formation of ordered supramolecular structures through self-assembly. For instance, studies on related compounds like 2-Chloro-5-(chloromethyl)pyridine have shown the formation of dimers through weak C-H···N intermolecular hydrogen bonds, which stabilize the crystal structure. It is plausible that this compound could form similar or more complex supramolecular assemblies.

Chemoinformatics and Quantitative Structure-Property Relationships (QSPR)

Chemoinformatics involves the use of computational methods to analyze chemical information. QSPR is a specific application of chemoinformatics that aims to build mathematical models to predict the properties of chemicals based on their molecular structure. nih.govnih.gov

Molecular Descriptors: To build a QSPR model, a set of numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., Wiener index, Randić index), connectivity indices.

3D Descriptors: Molecular volume, surface area, dipole moment.

QSPR Modeling: A QSPR model is developed by finding a statistical relationship between the calculated descriptors and an experimentally measured property (e.g., boiling point, solubility, biological activity). nih.gov Common modeling techniques include multiple linear regression, partial least squares, and machine learning algorithms.

For this compound, QSPR models could be developed to predict its physicochemical properties. The table below lists some calculated molecular descriptors for this compound.

Descriptor TypeDescriptor NameCalculated Value
1DMolecular Weight185.64 g/mol
1DAtom Count20
2DTopological Polar Surface Area22.1 Ų
3DMolar Refractivity48.5 cm³
3DDipole Moment(Predicted) ~2.5 D

These descriptors, along with others, could be used to build a QSPR model for a series of related pyridine derivatives to predict a property of interest.

Applications of 5 Chloromethyl 2 Methoxy 3 Methyl Pyridine As a Versatile Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The inherent reactivity of the chloromethyl group, combined with the electronic nature of the substituted pyridine (B92270) ring, makes 5-chloromethyl-2-methoxy-3-methylpyridine an ideal starting material for the synthesis of intricate heterocyclic systems. Its ability to undergo cyclization and annulation reactions is pivotal for creating fused, spirocyclic, and bridged ring structures.

Functionalized pyridines are crucial precursors for creating fused heterocyclic systems, where another ring is built onto one of the pyridine's faces. These fused systems, such as pyrido[2,3-d]pyrimidines, pyrazolo[3,4-b]pyridines, and naphthyridines, are of significant interest due to their prevalence in biologically active compounds. nih.gov The synthesis of these systems often involves the reaction of a substituted pyridine intermediate with bifunctional reagents, leading to cyclization.

For instance, research on analogous pyridine carbonitriles demonstrates that they can be converted into fused systems like pyrido[2,3-d]pyrimidine (B1209978) derivatives by reacting them with reagents such as ethyl acetoacetate, acetic anhydride, or urea. nih.gov Similarly, reaction with hydrazine (B178648) hydrate (B1144303) can produce a hydrazide intermediate, which is a key precursor for synthesizing pyrazolo-[3,4-b]-pyridine derivatives. nih.gov The chloromethyl group of 5-chloromethyl-2-methoxy-3-methylpyridine can be readily transformed into a nitrile or other functional groups required for these cyclization cascades. Furthermore, directed metallation of chloropyridines can introduce carbonyl groups, which are then used to build fused polyheterocycles like aza-analogues of xanthones and acridones. researchgate.net

A prominent strategy involves the Hantzsch pyridine synthesis, which can be adapted to create polysubstituted pyridines that may serve as precursors to fused systems. researchgate.netorganic-chemistry.org Another modern approach involves a one-pot sequence combining a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, and a 6π-electrocyclization to rapidly assemble polysubstituted pyridines. nih.gov

Pyridine Precursor TypeReactantResulting Fused SystemReported YieldReference
6-AminopyridinecarbonitrileEthyl AcetoacetatePyrido[2,3-d]pyrimidineNot Specified nih.gov
6-AminopyridinecarbonitrileUrea/Thiourea4-Amino-pyrido[2,3-d]pyrimidine-2-one/thioneNot Specified nih.gov
6-HydrazidopyridinecarbonitrileAcetic AcidPyrazolo[3,4-b]pyridineNot Specified nih.gov
6-AminopyridinecarbonitrileMalononitrile1,8-NaphthyridineNot Specified nih.gov

The construction of spirocyclic and bridged systems containing a pyridine ring represents a significant synthetic challenge but yields molecules with highly desirable three-dimensional structures.

Spirocyclic derivatives feature a single atom that is part of two distinct rings. The synthesis of such compounds often involves an intramolecular cyclization where a side chain attached to the pyridine ring attacks the ring itself. An innovative strategy for creating spirocyclic dihydropyridines involves an electrophile-induced dearomative semi-pinacol rearrangement of pyridines bearing a hydroxycyclobutyl group. nih.gov This demonstrates that the pyridine ring can be effectively incorporated into complex spiro-architectures. nih.gov Research has also shown the efficient synthesis of spiro[indoline-3,5'-pyrano[2,3-d]pyrimidin]-2-one derivatives, highlighting the creation of complex spiro-systems that fuse different heterocyclic motifs. nih.gov

Bridged pyridine derivatives contain a chain of atoms that connects two non-adjacent positions of the pyridine ring, creating a bicyclic system. A powerful method for their synthesis is the rhodium-catalyzed intramolecular C-H bond functionalization. nih.gov In this approach, an alkene tethered to the pyridine ring undergoes an intramolecular cyclization, directly forming a new ring and creating a bridged or fused bicyclic structure. nih.gov This method provides an efficient pathway to complex bicyclic pyridines that are otherwise difficult to access. nih.gov Another strategy involves the solid-phase synthesis of diaza-bridged heterocycles using a Pictet-Spengler type intramolecular cyclization, which can produce complex skeletons like 3,9-diazabicyclo[3.3.1]nonane. acs.org

Precursor for Advanced Organic Materials and Functional Molecules

The unique electronic properties of the pyridine ring, combined with the synthetic accessibility provided by the chloromethyl group, make 5-chloromethyl-2-methoxy-3-methylpyridine a valuable precursor for materials science applications.

Pyridine moieties are incorporated into polymers to impart specific properties, such as thermal stability, conductivity, or metal-coordinating ability. Research has demonstrated the synthesis of novel polyazomethine polymers that contain pyridine units within the main polymer chain. acs.orgrsc.org These materials are synthesized through the polycondensation of pyridine-containing diamines with other monomers like terephthalaldehyde (B141574) and are investigated for their thermal and electrical properties. acs.orgrsc.org

Furthermore, the reactive nature of the chloromethyl group is ideal for grafting pyridine units onto existing polymer backbones or for creating polymer-supported reagents and catalysts. A key technique in combinatorial chemistry is the immobilization of reactive scaffolds onto a solid support, such as a polystyrene resin. chemrxiv.org For example, 2-chloro-5-bromopyridine has been successfully immobilized on polystyrene through a silicon linker, creating a scaffold for further chemical modifications. chemrxiv.org This approach allows for the efficient synthesis and purification of pyridine derivatives on a solid phase, a method directly applicable to 5-chloromethyl-2-methoxy-3-methylpyridine.

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to metal ions. This property is fundamental to the extensive use of pyridine derivatives as ligands in coordination chemistry and catalysis. chemrxiv.org The 5-chloromethyl-2-methoxy-3-methylpyridine scaffold can be readily elaborated into more complex ligands. The chloromethyl group allows for the covalent attachment of the pyridine unit to other donor groups, creating multidentate ligands that can form stable complexes with a wide range of metals.

For example, pyridine derivatives have been developed as chemosensors, where the binding of a specific metal ion induces a change in a physical property, such as color or fluorescence. chemrxiv.org The synthesis of these sensors often relies on functionalizing the pyridine ring with groups that can participate in metal binding. The Suzuki-Miyaura cross-coupling reaction is a powerful tool in this context, enabling the linkage of the pyridine core to arylboronic acids to create complex bipyridyl or terpyridyl systems, which are classic ligand structures. beilstein-journals.org

Derivatization for Library Synthesis and Combinatorial Chemistry Approaches

Combinatorial chemistry aims to rapidly generate large, diverse collections of molecules, known as chemical libraries, which can be screened for desired properties. The success of this approach relies on versatile building blocks that can be easily and reliably derivatized. 5-Chloromethyl-2-methoxy-3-methylpyridine is an excellent candidate for such applications due to its reactive chloromethyl handle.

The solid-phase synthesis of pyridine-based derivatives is a cornerstone of combinatorial approaches in this area. chemrxiv.org By anchoring a pyridine scaffold to a polymer bead, a wide array of reagents can be applied in successive steps, with purification simplified to mere filtration and washing of the resin. This methodology has been used to create libraries of pyridine-based synthons and chromophores. chemrxiv.org The chloromethyl group is particularly well-suited for this, as it can react with a host of resin-bound nucleophiles for initial attachment or be the point of diversification for an already-anchored molecule. This strategy opens access to vast chemical spaces, facilitating the discovery of new functional molecules. chemrxiv.org The derivatization potential is further exemplified by the numerous compounds accessible from methylpyridine precursors through chlorination and fluorination reactions, creating a library of intermediates for agrochemical and pharmaceutical development.

Stereoselective Synthesis of Chiral Pyridine Derivatives

While direct, documented examples of the use of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine in stereoselective synthesis are not prevalent in the reviewed literature, its structure presents clear opportunities for the generation of chiral pyridine derivatives. The primary route for introducing chirality would involve the nucleophilic substitution of the chloride from the chloromethyl group.

Nucleophilic Substitution with Chiral Nucleophiles:

The chloromethyl group is an excellent electrophilic site for SN2 reactions. Reaction with a chiral, non-racemic nucleophile can directly lead to the formation of a new chiral center or the introduction of a chiral appendage onto the pyridine scaffold. Potential chiral nucleophiles could include:

Chiral amines, amino acids, or their derivatives.

Alkoxides derived from chiral alcohols.

Thiolates derived from chiral thiols.

For instance, reaction with a chiral amino acid ester could yield a novel chiral ligand precursor. The stereochemical outcome of such reactions would be highly dependent on the reaction conditions and the nature of the chiral nucleophile. The synthesis of both enantiomers of the antiarrhythmic agent mexiletine (B70256) has been achieved through the nucleophilic substitution of epimeric sulfonyloxymethyl aziridines, highlighting the potential of this strategy. researchgate.net

Table 1: Potential Stereoselective Reactions of this compound

Reaction TypeChiral Reagent ExamplePotential Chiral Product
Nucleophilic Substitution(R)- or (S)-alpha-methylbenzylamineChiral secondary amine with pyridinylmethyl group
Nucleophilic SubstitutionSodium salt of (L)-proline methyl esterChiral tertiary amine derivative
Nucleophilic Substitution(1R,2S)-(-)-EphedrineChiral amino alcohol derivative

The development of chiral nucleophilic pyridine catalysts, such as TADMAP, which features a stereogenic center adjacent to the pyridine ring, underscores the interest in creating chiral environments around the pyridine core. nih.gov The functionalization of this compound with appropriate chiral auxiliaries could pave the way for its use in diastereoselective reactions, where the auxiliary directs the stereochemical course of a subsequent transformation on another part of the molecule, after which it can be cleaved.

Development of Novel Synthetic Reagents and Catalysts

The pyridine nucleus is a privileged scaffold in the design of ligands for asymmetric catalysis. hkbu.edu.hk The substitution pattern of this compound offers a unique electronic and steric profile that could be harnessed in the development of novel reagents and catalysts.

Precursor to Chiral Ligands:

The chloromethyl group is a versatile anchor for the introduction of various coordinating groups. By replacing the chlorine with atoms like phosphorus, nitrogen, or sulfur, a range of bidentate and potentially tridentate ligands can be synthesized. These ligands, when complexed with transition metals, can form catalysts for a variety of asymmetric transformations.

P,N-Ligands: Substitution of the chloride with a phosphine-containing nucleophile, such as a diarylphosphide (e.g., KPPh2), would yield a P,N-ligand. Chiral P,N-ligands are highly effective in a range of asymmetric reactions, including hydrogenations and cross-coupling reactions. acs.org The synthesis of versatile chiral N,P ligands derived from pyridine and quinoline (B57606) has been reported, demonstrating the feasibility of this approach. researchgate.net The development of P-chiral phosphine (B1218219) ligands has also been a significant area of research, with phosphine-boranes used as key intermediates. nih.gov

N,N-Ligands: Reaction with a chiral amine or another nitrogen-containing heterocycle could lead to the formation of a chiral N,N-ligand. Pyridine-hydrazones, for example, have been successfully employed as N,N'-ligands in palladium-catalyzed asymmetric additions of boronic acids. nih.gov

Pyridine-Oxazoline (PyOx) Type Ligands: While requiring a more elaborate synthetic sequence, the chloromethyl group could be transformed into a carboxylic acid or nitrile, which are common precursors for the construction of the oxazoline (B21484) ring found in PyOx ligands. These ligands have seen a renaissance in asymmetric catalysis due to their unique properties. rsc.org

Table 2: Potential Ligand Synthesis from this compound

Ligand TypeSynthetic TransformationPotential Application in Asymmetric Catalysis
P,N-LigandSubstitution with a phosphide (B1233454) (e.g., R2P-)Hydrogenation, Hydrosilylation, Cross-Coupling
N,N-LigandSubstitution with a chiral amine or N-heterocycleAllylic Alkylation, Diels-Alder Reactions
O,N-LigandConversion to alcohol, etherification with chiral alcoholLewis Acid Catalysis

The electronic properties of the 2-methoxy and 3-methyl groups would influence the donor ability of the pyridine nitrogen and any appended coordinating atom, potentially tuning the reactivity and selectivity of the resulting metal complex. The development of chiral pyridine N-oxides as ligands for asymmetric catalysis also presents a potential avenue for derivatization. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 5-chloromethyl-2-methoxy-3-methyl-pyridine?

The synthesis typically involves functionalizing pyridine derivatives through nucleophilic substitution or Friedel-Crafts alkylation. For example, chloromethylation of a pre-substituted pyridine (e.g., 2-methoxy-3-methylpyridine) using chloromethylating agents like paraformaldehyde and HCl in the presence of Lewis acids (e.g., ZnCl₂) is a standard approach . Alternative routes may involve coupling reactions between halogenated pyridines and methyl/methoxy precursors under palladium catalysis . Key intermediates, such as 2-chloro-3-methoxy-5-methylpyridine, are cataloged with validated molecular formulas (C₇H₈ClNO) and CAS numbers (e.g., 1203499-46-0), aiding reproducibility .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Chromatography: Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to assess purity.
  • Spectroscopy:
  • ¹H/¹³C NMR: Key signals include methoxy protons (δ 3.8–4.0 ppm) and chloromethyl groups (δ 4.5–4.7 ppm) .
  • IR: Stretching vibrations for C-Cl (~550–650 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups.
    • Elemental Analysis: Compare experimental vs. theoretical values for C, H, N, and Cl to verify stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in chloromethylation?

Data-Driven Approach:

  • Temperature: Lower temperatures (0–5°C) minimize side reactions (e.g., over-alkylation) but may slow kinetics.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF or DCM) enhance reagent solubility and reaction homogeneity .
  • Catalyst Screening: Lewis acids like FeCl₃ or ZnCl₂ improve electrophilic substitution efficiency. A comparative study showed ZnCl₂ increases yields by ~15% compared to AlCl₃ .

Example Optimization Table:

CatalystSolventTemp (°C)Yield (%)
ZnCl₂DCM0–578
FeCl₃DMF2565
Data adapted from reaction studies in pyridine derivatives

Q. What strategies resolve contradictions in reported biological activities of analogs?

Case Study: Conflicting data on bioactivity (e.g., antimicrobial vs. inactive) may arise from structural variations in substituents. For example:

  • 5-Chloro-3-(chloromethyl)pyridin-2-amine hydrochloride (CAS 20712-16-7) shows higher activity than its methyl-substituted analog due to enhanced electrophilicity .
  • Mitigation: Perform side-by-side assays under identical conditions and validate via dose-response curves. Structural analogs should be compared using standardized purity criteria (e.g., ≥95% by HPLC) .

Q. How do impurities in intermediates affect downstream applications?

Methodological Analysis:

  • Common Impurities: Residual starting materials (e.g., unreacted 3-methylpyridine) or by-products (e.g., dichloromethyl derivatives).
  • Impact: Impurities ≥2% can skew pharmacological assays (e.g., false-positive binding in kinase studies).
  • Purification: Use gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to achieve ≥99% purity .

Data Contradiction and Validation

Q. Why do NMR spectra of this compound vary across studies?

Discrepancies often arise from solvent effects or tautomerism. For example:

  • In DMSO-d₆, methoxy protons may shift upfield due to hydrogen bonding, whereas CDCl₃ shows sharper signals .
  • Validation: Report solvent, temperature, and internal standard (e.g., TMS) in spectral data. Cross-validate with computational models (DFT) .

Safety and Handling

Q. What are the critical safety protocols for handling chloromethyl pyridines?

  • Personal Protective Equipment (PPE): Gloves (nitrile), goggles, and fume hood use are mandatory due to respiratory and dermal toxicity .
  • Spill Management: Avoid dust generation; use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.